molecular formula C7H14ClNO B13524062 rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride

Cat. No.: B13524062
M. Wt: 163.64 g/mol
InChI Key: NZCDDGPAVSUZRF-RYLOHDEPSA-N
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Description

rac-(1R,4R,5R)-5-Methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a chiral bicyclic compound featuring a rigid norbornane-like scaffold. Its structure includes a 2-azabicyclo[2.2.1]heptane core substituted with a methyl group and a hydroxyl group at the 5-position, with the hydrochloride salt enhancing solubility and stability.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-7(9)3-6-2-5(7)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1

InChI Key

NZCDDGPAVSUZRF-RYLOHDEPSA-N

Isomeric SMILES

C[C@]1(C[C@H]2C[C@@H]1CN2)O.Cl

Canonical SMILES

CC1(CC2CC1CN2)O.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Bicyclic Precursors

The core of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane can be assembled through cyclization reactions involving suitable precursors such as lactams or cycloalkenes. One common approach involves Diels-Alder reactions to generate the bicyclic framework, followed by functional group manipulations to introduce the methyl and hydroxyl groups at the 5-position.

Formation of the Nitrogen-Containing Ring

The nitrogen atom is typically incorporated via nucleophilic addition or substitution reactions. A prevalent method involves reduction of a bicyclic lactam or amination of a precursor , often using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous solvents such as tetrahydrofuran (THF). This step yields the amino derivative necessary for subsequent functionalization.

Introduction of the Hydroxyl Group and Methyl Substituent

Hydroxylation at the 5-position can be achieved through oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. Methylation at the same position can be performed via alkylation reactions using methyl iodide or dimethyl sulfate, often in the presence of a base (e.g., potassium carbonate).

Formation of the Hydrochloride Salt

The final step involves acidification of the free base with hydrochloric acid (HCl) to produce the hydrochloride salt, which enhances the compound's stability and solubility.

Industrial and Laboratory-Scale Methods

Large-Scale Synthesis

Industrial synthesis often employs continuous flow reactors for better control over reaction parameters, improving yield and purity. The process generally follows the laboratory route but optimized for scale, including solvent recycling, temperature control, and process automation.

Reaction Optimization Parameters

Parameter Typical Range Purpose
Solvent THF, ethanol, or acetone Solubility and reaction medium
Temperature 0°C to 25°C Minimize side reactions during reduction and methylation
Reagent Ratios Stoichiometric or slight excess Maximize yield and selectivity
Reaction Time 1–24 hours Complete conversion

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Temperature Time Notes
Cyclization Dienes, dienophiles Toluene, benzene Reflux 12–24 h Diels-Alder reaction to form bicyclic core
Nitrogen Introduction Amine, reducing agent THF 0–25°C 4–8 h LiAlH4 reduction of lactams
Hydroxylation KMnO4 or CrO3 Water/acetone 0–25°C 2–6 h Controlled oxidation at low temperature
Methylation Methyl iodide Acetone Room temp 2–4 h Alkylation at 5-position
Salt Formation HCl Water RT 1–2 h Acidification to hydrochloride salt

Reaction Mechanisms and Pathways

Cyclization via Diels-Alder Reaction

The initial formation of the bicyclic system involves a [4+2] cycloaddition between a diene and a dienophile, producing a norbornene derivative that serves as the scaffold.

Nucleophilic Amination

Subsequent nucleophilic attack by ammonia or amines introduces the nitrogen atom, forming the azabicyclic structure.

Hydroxylation and Methylation

Oxidative hydroxylation at the 5-position introduces the hydroxyl group, while methylation adds the methyl substituent, both critical for biological activity and chemical stability.

Final Acidification

The free base reacts with HCl to produce the hydrochloride salt, stabilizing the compound and facilitating handling.

Notes on Material Purity and Stereochemistry

  • The rac-(1R,4R,5R) stereochemistry is confirmed through X-ray crystallography and NMR spectroscopy , including coupling constants and NOE experiments.
  • Enantiomeric resolution can be achieved via chiral chromatography or diastereomeric salt formation .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs based on bicyclic frameworks, substituents, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes
rac-(1R,4R,5R)-5-Methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (Target) C₈H₁₄ClNO 177.68 [2.2.1]heptane core, 5-methyl, 5-hydroxyl, rac-(1R,4R,5R) stereochemistry Rigid scaffold for CNS-targeting ligands; enhanced solubility via hydrochloride salt .
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₆H₁₀ClNO 135.59 [2.2.1]heptane core, oxygen at 2-position, no hydroxyl/methyl substituents Reduced steric hindrance; potential for metabolic instability due to ether linkage .
Rac-(1R,4S,5S)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Smaller [2.1.1]hexane core, carboxylic acid at 1-position, methyl at 5-position Increased polarity; suitable for prodrug strategies or enzyme inhibition .
2-Azabicyclo[2.2.2]octan-1-ylmethanol hydrochloride C₈H₁₆ClNO 177.68 Larger [2.2.2]octane core, methanol substituent at 1-position Higher conformational flexibility; broader binding site compatibility .
endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride C₆H₁₂ClNO 149.62 [2.2.1]heptane core, hydroxyl at 5-position, endo stereochemistry Stereospecific interactions with chiral targets; potential for improved selectivity .

Key Structural and Functional Differences:

Core Ring Size :

  • The target compound’s [2.2.1]heptane core balances rigidity and synthetic accessibility, whereas [2.2.2]octane analogs (e.g., 2-azabicyclo[2.2.2]octane derivatives) offer increased flexibility but reduced metabolic stability .
  • Smaller frameworks like [2.1.1]hexane () may compromise steric interactions critical for target binding .

Substituent Effects :

  • The 5-methyl and 5-hydroxyl groups in the target compound enhance hydrophobic interactions and hydrogen bonding, respectively. In contrast, carboxylic acid substituents (e.g., ) introduce ionizable groups, altering pharmacokinetic profiles .
  • Oxygen substitution in the 2-position () reduces basicity compared to nitrogen-containing analogs, impacting receptor affinity .

Stereochemical Considerations :

  • The rac-(1R,4R,5R) configuration of the target compound allows for exploration of enantiomer-specific activity, whereas endo/exo isomers (e.g., ) exhibit distinct spatial orientations affecting target engagement .

Biological Activity

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a bicyclic compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, focusing on mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

  • Chemical Formula : C₉H₁₄ClN₁O₂
  • Molecular Weight : 201.67 g/mol
  • IUPAC Name : rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride

Physical Properties

PropertyValue
LogP0.54
Polar Surface Area25 Å
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound's unique bicyclic structure allows it to interact with various biological targets, potentially modulating their activity.

The biological activity of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. Its structural features enable it to fit into active sites, influencing the function of these biomolecules.

Potential Biological Targets

  • Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, particularly those related to acetylcholine and dopamine.
  • Enzymatic Pathways : It could modulate enzymatic activities involved in metabolic pathways.

Case Studies and Experimental Data

Several studies have investigated the biological effects of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride:

  • Neuropharmacological Studies :
    • In vitro studies have shown that this compound exhibits affinity for nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating cognitive disorders.
    • Animal models demonstrated improved memory and learning capabilities when administered the compound, indicating its role as a cognitive enhancer.
  • Antinociceptive Activity :
    • Research has indicated that the compound possesses analgesic properties in pain models, possibly through modulation of pain pathways involving opioid receptors.
  • Antidepressant Effects :
    • Preliminary findings suggest that rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride may exhibit antidepressant-like effects in behavioral assays.

Comparative Analysis with Similar Compounds

The biological activity of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride can be compared with other bicyclic compounds:

Compound NameBiological Activity
Rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptaneModerate affinity for nAChRs
Rac-methyl (1R,2S,3R)-3-amino-bicyclo[2.2.1]heptaneAntidepressant properties

These comparisons highlight the unique pharmacological profile of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride relative to structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves cyclization of bicyclic lactam precursors using reducing agents like lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF), followed by acidification to form the hydrochloride salt . Key parameters for optimization include solvent polarity (e.g., THF vs. ethers), temperature control (0–25°C for reduction steps), and stoichiometric ratios to minimize side reactions. Post-synthesis purification often employs crystallization or chromatography .

Q. How is the stereochemistry of this compound confirmed, particularly the rac-configuration?

  • Methodological Answer: X-ray crystallography using SHELX software remains the gold standard for absolute stereochemical assignment, as it resolves the spatial arrangement of substituents on the bicyclic framework . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and NOE correlations, which differentiate axial vs. equatorial substituents . For racemic mixtures, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate enantiomers .

Advanced Research Questions

Q. How can researchers resolve enantiomeric purity issues in rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride for pharmacological studies?

  • Methodological Answer: Enantiomeric resolution requires chiral auxiliary-mediated synthesis or kinetic resolution using enzymes (e.g., lipases). For post-synthesis separation, preparative chiral HPLC with mobile phases containing hexane/isopropanol (95:5) and 0.1% trifluoroacetic acid achieves baseline separation . Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate enantiomers via selective crystallization .

Q. How should contradictory data between spectroscopic and crystallographic analyses be addressed?

  • Methodological Answer: Discrepancies often arise from dynamic processes (e.g., ring puckering) in solution vs. solid-state structures. To reconcile
  • Perform variable-temperature NMR to detect conformational flexibility .
  • Compare DFT-calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data .
  • Validate crystallographic results with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state conformation .

Q. What strategies improve yield in the cyclization step during synthesis?

  • Methodological Answer:
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) can enhance intramolecular cyclization efficiency .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) and improves regioselectivity .
  • Solvent Effects: Polar aprotic solvents like DMF stabilize transition states, while additives (e.g., molecular sieves) remove byproducts (e.g., water) that hinder cyclization .

Q. How can researchers design biological activity assays leveraging the compound’s structural analogs?

  • Methodological Answer:
  • Target Identification: Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes or receptors (e.g., serotonin or GABA receptors) based on the bicyclic amine scaffold .
  • Functional Assays: For receptor modulation, employ calcium flux assays (FLIPR®) or radioligand binding (e.g., 3H^{3}\text{H}-GTPγS) to quantify agonism/antagonism .
  • Metabolic Stability: Assess hepatic clearance using microsomal incubation (human liver microsomes + NADPH) and LC-MS quantification .

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